tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl N-(4-thiophen-3-ylphenyl)carbamate |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-11(5-7-13)12-8-9-19-10-12/h4-10H,1-3H3,(H,16,17) |
InChI Key |
DNQOKDPFOWGTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Thiophen-3-yl)aniline
The phenyl-thiophene backbone is constructed via Suzuki-Miyaura cross-coupling , which connects a boronic acid-functionalized thiophene to a halogenated aniline derivative.
Procedure
-
Reactants : 4-Bromoaniline (1.0 equiv), thiophene-3-boronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv).
-
Solvent : Dioxane/water (4:1 v/v).
-
Workup : Extraction with ethyl acetate, purification via silica gel chromatography.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Carbamate Protection with Boc Anhydride
The amino group of 4-(thiophen-3-yl)aniline is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Procedure
-
Reactants : 4-(Thiophen-3-yl)aniline (1.0 equiv), Boc₂O (1.5 equiv), DIPEA (1.5 equiv).
-
Solvent : Tetrahydrofuran (THF) at 0°C→25°C.
-
Workup : Dilution with CH₂Cl₂, washing with NaHCO₃ and brine, drying over Na₂SO₄.
Characterization Data :
Alternative Carbamate Formation via EDCI/HOBt Coupling
For substrates sensitive to Boc₂O, carbamate formation is achieved using tert-butyl chloroformate with EDCI/HOBt activation.
Procedure
-
Reactants : 4-(Thiophen-3-yl)aniline (1.0 equiv), tert-butyl chloroformate (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv).
-
Solvent : Dichloromethane (DCM).
Advantage : Avoids strong bases, suitable for acid-sensitive intermediates.
Comparative Analysis of Synthetic Methods
Optimization and Troubleshooting
Palladium Catalyst Selection
Solvent Effects in Boc Protection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate typically involves the reaction of thiophene derivatives with carbamate precursors. The compound features a carbamate functional group, which is crucial for its reactivity in various chemical reactions. The general synthetic route includes:
- Formation of the thiophene-substituted phenol.
- Reaction with tert-butyl isocyanate to yield the final carbamate product.
This compound exhibits moderate reactivity in palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis aimed at drug development and material fabrication.
Pharmaceutical Applications
1. Drug Development:
this compound has been explored as an intermediate in the synthesis of biologically active compounds. Its structural similarity to other pharmacologically relevant molecules allows it to participate in reactions that lead to the formation of new drugs. For instance, it has shown potential as a scaffold for developing inhibitors targeting amyloid beta aggregation, which is significant in Alzheimer's disease research .
2. Mechanistic Studies:
Research indicates that this compound can be used to study drug-receptor interactions and mechanisms of action in medicinal chemistry. The insights gained from such studies are essential for understanding how modifications to the compound's structure can enhance its biological activity.
Material Science Applications
1. Functionalized Polymers:
In materials science, this compound is utilized in creating functionalized polymers. Its thiophene moiety contributes to enhanced electronic properties, making it suitable for applications in organic electronics and photonic devices.
2. Advanced Materials:
The compound's ability to act as a building block for advanced materials is noteworthy. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, which are critical for various industrial applications.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenyl Carbamate | Simple phenolic structure | Used as a protective group in organic synthesis |
| Thiophen-3-yl Carbamate | Contains only thiophene and carbamate groups | Enhanced electronic properties due to thiophene |
| Boc-Aniline | Aniline derivative with Boc protection | Commonly used in peptide synthesis |
| Tert-butyl Urea | Urea functional group instead of carbamate | Exhibits different reactivity patterns |
The unique combination of thiophene and phenolic structures in this compound enhances its reactivity and potential biological activity compared to simpler derivatives.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Alzheimer’s Disease Research
In vitro studies demonstrated that derivatives of this compound could inhibit amyloid beta aggregation, showcasing its potential as a therapeutic agent against neurodegenerative diseases. The compound's efficacy was compared with established drugs like galantamine, revealing promising results in reducing amyloid plaque formation .
Case Study 2: Polymer Development
Research involving the incorporation of this compound into polymer matrices showed significant improvements in electrical conductivity and thermal stability. These advancements are crucial for developing next-generation electronic devices.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Introduction
Tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate is an organic compound belonging to the carbamate class, characterized by a tert-butyl group and a phenyl ring substituted with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 275.4 g/mol. The structure includes a carbamate functional group, which plays a crucial role in its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.4 g/mol |
| Functional Groups | Carbamate, thiophene |
| Key Structural Elements | Tert-butyl group, phenyl ring |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through specific mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are significant in neurodegenerative diseases like Alzheimer's. This inhibition may reduce the formation of amyloid-beta peptides implicated in disease progression .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress induced by amyloid-beta aggregates .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in vitro, with studies indicating a decrease in pro-inflammatory cytokines when tested against inflammatory stimuli .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Inhibition of Amyloidogenesis : In vitro studies demonstrated that the compound could inhibit amyloid-beta aggregation by up to 85% at concentrations of 100 µM, suggesting a protective role against neurodegeneration .
- Cell Viability Studies : When astrocytes were treated with amyloid-beta alongside tert-butyl carbamate, cell viability improved significantly compared to controls treated only with amyloid-beta, indicating potential neuroprotective effects .
- Anti-inflammatory Effects : In rat models, compounds similar to tert-butyl carbamate exhibited anti-inflammatory activity with inhibition percentages ranging from 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for tert-butyl (4-(thiophen-3-yl)phenyl)carbamate?
- Methodological Answer : The synthesis typically involves coupling reactions between thiophene derivatives and aryl halides. For example, Suzuki-Miyaura cross-coupling can link thiophen-3-ylboronic acid to a bromophenyl precursor, followed by carbamate protection using Boc anhydride. Key conditions include using Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and inert solvents like THF or DMF at reflux (60–80°C) . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing to analogous carbamates. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). Thiophene protons appear as multiplets between 6.8–7.5 ppm.
- IR : Look for carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch (if deprotected) at ~3300 cm⁻¹.
- MS : Electrospray ionization (ESI) in positive mode typically yields [M+H]⁺ or [M+Na]⁺ adducts. High-resolution MS (HRMS) confirms molecular formula.
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; employ P95 respirators if ventilation is inadequate .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, acids, or bases, which may cleave the Boc group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer : Rotational isomerism in the carbamate group can cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks. For example, at elevated temperatures (e.g., 50°C in DMSO-d₆), dynamic averaging simplifies spectra. Alternatively, DFT calculations (e.g., Gaussian 16) model rotational barriers and predict splitting patterns .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a 1:1 dichloromethane/hexane mixture often yields single crystals. If crystallization fails, use SHELXT for structure solution and SHELXL for refinement, leveraging charge-flipping algorithms and Hirshfeld atom refinement (HAR) for accurate H-atom positioning . Pre-screen solvents using the Cambridge Structural Database (CSD) to identify compatible conditions.
Q. How to assess stability under varying experimental conditions (e.g., acidic/basic media)?
- Methodological Answer :
- Acidic Conditions : Monitor Boc deprotection via TLC (Rf shift) in trifluoroacetic acid (TFA)/DCM (1:4). LC-MS confirms carbamate cleavage to the free amine.
- Thermal Stability : Thermogravimetric analysis (TGA) at 5°C/min under N₂ identifies decomposition onset (typically >150°C for Boc carbamates).
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under prolonged UV exposure (e.g., 254 nm).
Q. How to address low yields in cross-coupling steps during synthesis?
- Methodological Answer : Optimize catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos for hindered substrates), and solvent polarity. Microwave-assisted synthesis (120°C, 30 min) can enhance reaction rates. For stubborn cases, switch to Negishi coupling with ZnBr-thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
